1-(1-Cyclobutyl-1H-pyrazol-5-yl)ethan-1-one
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Overview
Description
“1-(1-Cyclobutyl-1H-pyrazol-5-yl)ethan-1-one” is a chemical compound with the CAS Number: 1551031-85-6 . It has a molecular weight of 164.21 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O/c1-7(12)9-5-6-10-11(9)8-3-2-4-8/h5-6,8H,2-4H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the available sources .Scientific Research Applications
Structural Characterization and Analysis
- Hirshfeld Surface Analysis : A study on a pyrazoline compound similar in structure highlighted the use of Hirshfeld surface analysis for understanding intermolecular interactions within the crystal structure. This method can be applied to analyze the packing and interaction patterns of "1-(1-Cyclobutyl-1H-pyrazol-5-yl)ethan-1-one" in its crystalline form, which is crucial for determining its stability and reactivity (Delgado et al., 2020).
Synthesis and Biological Activities
- Antimicrobial Activity : A study on heterocyclic compounds bearing benzimidazole and pyrazoline motifs showed significant antimicrobial activity. This suggests that derivatives of "this compound" might also exhibit promising antimicrobial properties, which could be explored in further research (Desai, Pandya, & Vaja, 2017).
- Cytotoxicity Evaluation : Derivatives containing the pyrazoline motif have been evaluated for their cytotoxicity against various cancer cell lines. This indicates the potential of "this compound" derivatives to act as anticancer agents, with specific derivatives showing considerable cytotoxicity against certain cancer cell lines (Alam et al., 2018).
Synthesis Methodologies
- Green Synthesis : The research demonstrates the green synthesis approach for the production of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, utilizing InCl3 as a catalyst under solvent-free conditions. This method could be adapted for the eco-friendly synthesis of "this compound" and its derivatives, highlighting an efficient and environmentally friendly synthesis route (Reddy & Jeong, 2013).
Mechanism of Action
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
1-(2-cyclobutylpyrazol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(12)9-5-6-10-11(9)8-3-2-4-8/h5-6,8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWZMJBJZVFICE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=NN1C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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